Higher Lipophilicity (XLogP3-AA) of the Ortho-Methoxyphenyl Analog Compared to the Simple Methoxyacetyl Derivative
2-(2-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide displays a computed XLogP3-AA of 1.6, substantially higher than the XLogP3-AA of -0.1 for the simpler analog 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)acetamide (CAS 2137473-41-5), which replaces the ortho-methoxyphenyl ring with a methoxy group . This ΔXLogP3-AA of +1.7 indicates meaningfully greater lipophilicity that would affect membrane permeability, plasma protein binding, and distribution volume in any biological system.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)acetamide (CAS 2137473-41-5); XLogP3-AA = -0.1 |
| Quantified Difference | ΔXLogP3-AA = +1.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 / 2021.10.14) |
Why This Matters
This difference in lipophilicity means the two compounds cannot be treated as interchangeable in any permeability- or distribution-dependent assay; procurement for a specific biological model must account for this property gap.
- [1] PubChem CID 92092024. 2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide – Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1902894-46-5. Accessed 29 Apr 2026. View Source
- [2] PubChem CID 165469287. 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)acetamide – Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2137473-41-5. Accessed 29 Apr 2026. View Source
